molecular formula C13H13N3O3S B571548 Mirabegron (m8) CAS No. 1365244-64-9

Mirabegron (m8)

Cat. No. B571548
CAS RN: 1365244-64-9
M. Wt: 291.325
InChI Key: ZFNAUJGSRYDGNB-UHFFFAOYSA-N
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Description

Mirabegron is a beta-3 adrenergic agonist used to treat overactive bladder and neurogenic detrusor overactivity . It is used in adults to treat overactive bladder with symptoms of frequent or urgent urination and urinary incontinence . Mirabegron is sometimes used together with another medicine called solifenacin .


Synthesis Analysis

The synthesis of Mirabegron involves a method for the synthesis of a compound of formula (I), solvates, stereoisomers, or salts thereof, a key intermediate in the synthesis of Mirabegron by reduction of an amide in the presence of an amine-boranecomplex .


Molecular Structure Analysis

Mirabegron has a molecular formula of C21H24N4O2S and a molecular weight of 396.51 . The structure of the RRT 1.47 impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .


Chemical Reactions Analysis

An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of mirabegron extended-release tablets . This impurity formed by Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) .


Physical And Chemical Properties Analysis

Mirabegron has a molecular formula of C21H24N4O2S and a molecular weight of 396.51 . It is soluble in DMSO .

Scientific Research Applications

Cancer Treatment

Mirabegron has shown potent anticancer effects in various animal cancer models, including difficult-to-treat cancers such as pancreatic ductal adenocarcinoma and hepatocellular carcinoma. This is achieved through the browning of adipose tissues, which is a process that converts white fat into brown fat, potentially contributing to cancer suppression .

Overactive Bladder Management

As the first beta-3 adrenergic agonist in clinical trials, Mirabegron is used to treat overactive bladder (OAB) with symptoms such as urge urinary incontinence, urgency, and urinary frequency. It offers a different mechanism of action compared to antimuscarinic agents, providing an alternative treatment option .

Neurogenic Lower Urinary Tract Dysfunction

Recent applications of Mirabegron include the treatment of neurogenic lower urinary tract dysfunction (NLUTD). Compared to anticholinergic drugs, Mirabegron offers similar efficacy but with superior safety profiles, making it a promising treatment for NLUTD .

Metabolic Homeostasis

Studies have found Mirabegron to be effective as an activator of brown adipose tissue (BAT), a stimulator of “beige” cells, and a controller of metabolic homeostasis in both animal and human studies. This suggests potential applications in managing metabolic disorders .

5. Metabolism and Brown Adipose Tissue Activation There is ongoing research into the utility of Mirabegron in metabolic disorders due to its ability to activate BAT and accelerate metabolism. However, there is some controversy surrounding its effectiveness in this area, indicating the need for further investigation .

Safety And Hazards

Mirabegron is contraindicated in patients with severe uncontrolled hypertension (systolic blood pressure ≥180 mm Hg or diastolic blood pressure ≥110 mm Hg, or both) . Regular monitoring of blood pressure is important, especially in patients with pre-existing hypertension .

Future Directions

Mirabegron has been increasingly used as a therapeutic option for neurogenic lower urinary tract dysfunction . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

properties

IUPAC Name

2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNAUJGSRYDGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirabegron (m8)

CAS RN

1365244-64-9
Record name YM-538853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM-538853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBH7Z0622
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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